(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
Description
(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate is a bicyclic amine derivative characterized by a rigid [3.2.2]nonane framework substituted with a benzyl group at position 2. Its molecular formula is C₁₄H₂₄Cl₂N₂O, with a molecular weight of 307.26 g/mol (Sigma-Aldrich, 2025). The compound exists as a dihydrochloride hydrate, enhancing its aqueous solubility compared to the free base form.
Properties
IUPAC Name |
(1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH.H2O/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13;;;/h1-5,13-15H,6-11H2;2*1H;1H2/t13-,14-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIXXQZDPSRLPY-CRRLZWOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2)CC3=CC=CC=C3.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@@H]1CN2)CC3=CC=CC=C3.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate typically involves the following steps:
Formation of the Diazabicyclo Structure: The initial step often involves the cyclization of appropriate precursors to form the diazabicyclo[3.2.2]nonane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the diazabicyclo intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically by treatment with hydrochloric acid in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, where nucleophiles can replace the benzyl moiety under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its role as a potential therapeutic agent. Its structural properties suggest that it may interact with biological targets effectively.
- Antidepressant Activity : Research indicates that diazabicyclo compounds can exhibit antidepressant-like effects. The unique bicyclic structure allows for specific interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Neuroprotective Properties : Studies have shown that this compound may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Neuropharmacology
The neuropharmacological applications of (1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate are noteworthy:
- Cognitive Enhancer : Preliminary studies suggest that the compound may enhance cognitive functions by modulating cholinergic activity in the brain, which is vital for memory and learning processes .
- Anxiolytic Effects : The compound has been evaluated for its potential anxiolytic properties, showing promise in reducing anxiety-like behaviors in animal models .
Chiral Auxiliary in Organic Synthesis
In synthetic organic chemistry, this compound serves as an effective chiral auxiliary:
- Asymmetric Synthesis : The compound can be employed to induce chirality in various reactions, facilitating the synthesis of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry where the chirality of drugs can significantly influence their efficacy and safety profiles .
- Catalysis : It can act as a catalyst in certain reactions, improving yields and selectivity for desired products .
Case Study 1: Antidepressant Research
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of various diazabicyclo derivatives, including this compound. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant activity.
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased antioxidant enzyme activity.
Mechanism of Action
The mechanism of action of (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate involves its interaction with specific molecular targets. The diazabicyclo structure may interact with receptors or enzymes, modulating their activity. The benzyl group can enhance binding affinity and specificity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Bicyclic Core Variations
4-(2-Phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane Derivatives Core Structure: Shares the [3.2.2]nonane bicyclic system but substitutes the benzyl group with a 2-phenylthiazol-5-yl moiety. These derivatives are explicitly noted for therapeutic applications, suggesting targeted bioactivity (e.g., neurological or antimicrobial). Data: No molecular weight or solubility data is provided in the evidence, but the structural variation implies distinct physicochemical profiles compared to the target compound.
(1S,6S)- or (1R,6R)-cis-2,8-Diazabicyclo[4.3.0]nonane Core Structure: A smaller [4.3.0]nonane bicyclic system with nitrogen atoms at positions 2 and 6. Key Differences: The altered ring size ([4.3.0] vs. This compound is synthesized for use as a pharmaceutical intermediate, emphasizing its role in drug development.
Substituent and Salt Form Comparisons
8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
- Core Structure : A smaller [3.2.1]octane bicyclic system with methyl and amine substituents.
- Key Differences : The reduced ring size and methyl group lower molecular weight and lipophilicity. Its dihydrochloride salt form improves solubility, similar to the target compound.
2-(N,N-Diphenylamino)benzisoselenazol-3(2H)-one Core Structure: A benzisoselenazolone scaffold with diphenylamino substitution. Key Differences: The selenium-containing heterocycle and planar structure contrast sharply with the bicyclic amine framework of the target compound. This derivative is primarily studied for antioxidant or catalytic applications.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s benzyl group and dihydrochloride hydrate salt distinguish it from alkyl-substituted analogs (e.g., 8-methyl derivatives).
- Ring size ([3.2.2] vs. [4.3.0] or [3.2.1]) influences steric hindrance and binding pocket compatibility.
- Salt forms (e.g., dihydrochloride) enhance solubility, critical for in vivo bioavailability.
Biological Activity
(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate is a bicyclic compound notable for its unique structural features, including a bicyclic framework with two nitrogen atoms and a benzyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C16H22Cl2N2
- Molecular Weight : Approximately 307 g/mol
- CAS Number : 1359822-78-8
The compound's structure contributes to its reactivity and interaction with various biological targets, suggesting potential therapeutic applications.
Research indicates that this compound may interact with several biological pathways:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar diazabicyclo compounds have shown interactions with nAChRs, which are crucial for neurotransmission and have implications in cognitive function and neurodegenerative diseases .
- Glycosidase Inhibition : The compound's structural similarities to known glycosidase inhibitors suggest it may exhibit similar inhibitory effects, potentially impacting various metabolic pathways .
Antimicrobial and Anticancer Activities
Preliminary studies have explored the antimicrobial and anticancer properties of this compound:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for developing new antimicrobial agents .
- Anticancer Potential : Investigations into related compounds suggest that they may suppress tumor growth in various cancer models, including ovarian cancer xenografts in mice .
Study 1: Interaction with nAChRs
A study examining the interaction of diazabicyclo compounds with nAChRs revealed that modifications in the nitrogen configuration could enhance binding affinity and subtype selectivity. This suggests that this compound may be optimized for specific receptor interactions through structural modifications .
Study 2: Antimicrobial Efficacy
In a comparative study of several compounds against C. albicans and B. cereus, derivatives of bicyclic compounds exhibited potent antimicrobial activity, positioning this compound as a candidate for further exploration in antimicrobial drug development .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperazine | Contains a piperazine ring | Psychoactive effects |
| 1,4-Diazepane | Linear diazepine structure | Anxiolytic medications |
| 1-Methyl-4-phenylpiperidine | Piperidine derivative | Strong analgesic properties |
| This compound | Bicyclic structure with dual nitrogen atoms | Potential antimicrobial and anticancer effects |
The distinct bicyclic structure of this compound differentiates it from other compounds listed above, potentially contributing to its unique biological activities.
Q & A
Basic: What are the common synthetic routes for (1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves Schmidt rearrangement or photochemical oxaziridine-mediated cyclization. For example, (1S,5S)-3-benzyl derivatives can be synthesized via column chromatography using ethyl acetate/cyclohexane mixtures, achieving yields up to 84% . Key steps include:
Intermediate purification : Use silica gel chromatography with chloroform or ethyl acetate to isolate intermediates.
Salt formation : Acidic conditions (e.g., HCl) convert the free base to the dihydrochloride hydrate form, improving stability and crystallinity.
Recrystallization : Ethyl acetate or dichloromethane/water systems are effective for final purification .
Advanced: How can enantiomeric excess (ee) be optimized during synthesis of the bicyclo[3.2.2]nonane scaffold?
Methodological Answer:
Optical purity is critical for pharmacological activity. Strategies include:
Diastereomeric salt resolution : Precipitate salts (e.g., with tartaric acid) to isolate high-ee intermediates. Excess diastereomer ratios (>10:1) can be achieved by selective crystallization .
Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers post-synthesis.
Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) in cyclization steps to control stereochemistry. Monitor ee via circular dichroism (CD) or chiral HPLC .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
NMR spectroscopy : 1H and 13C NMR confirm bicyclo[3.2.2]nonane conformation and benzyl substitution. For example, bicyclic protons resonate at δ 3.2–4.5 ppm .
HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
Elemental analysis : Verify stoichiometry (e.g., Cl− content via argentometric titration) .
Advanced: How can conformational rigidity of the bicyclo[3.2.2]nonane core influence pharmacological activity?
Methodological Answer:
The bicyclic scaffold restricts rotational freedom, enhancing receptor binding. Methods to study this include:
X-ray crystallography : Resolve the (1S,5S) configuration and hydrogen-bonding networks (e.g., hydrate interactions).
Molecular dynamics (MD) simulations : Compare binding free energies of rigid vs. flexible analogs to receptors like σ-1 or NMDA.
SAR studies : Modify substituents (e.g., benzyl groups) to probe steric and electronic effects on activity. Derivatives with 4-ethoxyphenyl groups show enhanced bioavailability .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Receptor binding assays : Radioligand displacement (e.g., [3H]-DTG for σ receptors).
Cell viability assays : Use MTT or resazurin in cancer lines (e.g., HepG2), calculating EC50 via nonlinear regression in GraphPad .
Ion channel modulation : Patch-clamp electrophysiology for NMDA or nicotinic acetylcholine receptor activity.
Advanced: How do formulation challenges (e.g., solubility) impact in vivo studies?
Methodological Answer:
The dihydrochloride hydrate form improves aqueous solubility but may require:
Co-solvent systems : Use cyclodextrins or PEG-400 to enhance bioavailability in animal models.
Pharmacokinetic (PK) profiling : Monitor plasma half-life via LC-MS/MS after IV/oral dosing in rodents.
Blood-brain barrier (BBB) penetration : Assess using in situ perfusion models or MDCK-MDR1 cell monolayers .
Basic: What stability tests are recommended for long-term storage?
Methodological Answer:
Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products (e.g., benzyl oxidation).
pH stability : Test solubility and degradation in buffers (pH 1–9) over 72 hours.
Storage conditions : Store at −20°C in airtight, light-resistant containers with desiccants to prevent hydrate dissociation .
Advanced: How can contradictory data in receptor selectivity profiles be resolved?
Methodological Answer:
Orthogonal assays : Cross-validate binding data (e.g., radioligand vs. functional cAMP assays).
Metabolite screening : Use LC-HRMS to rule out off-target effects from degradation products.
Cryo-EM structures : Resolve target-ligand complexes to identify binding poses that explain selectivity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
